N-methylpyrrolidine-2-carboxamide
Overview
Description
N-methylpyrrolidine-2-carboxamide is a chemical compound with the empirical formula C6H12N2O . It has a molecular weight of 128.17 g/mol . The compound is solid in form .
Molecular Structure Analysis
The molecular structure of N-methylpyrrolidine-2-carboxamide can be represented by the SMILES stringCNC(C1CCCN1)=O
. The InChI representation is 1S/C6H12N2O/c1-7-6(9)5-3-2-4-8-5/h5,8H,2-4H2,1H3,(H,7,9)
. Physical And Chemical Properties Analysis
N-methylpyrrolidine-2-carboxamide has a molecular weight of 128.17 g/mol . It has 2 hydrogen bond donors, 2 hydrogen bond acceptors, and 1 rotatable bond . The exact mass and monoisotopic mass are 128.094963011 g/mol . The topological polar surface area is 41.1 Ų .Scientific Research Applications
Specific Scientific Field
This application falls under the field of Organic Synthesis .
Summary of the Application
“N-methylpyrrolidine-2-carboxamide”, a derivative of natural L-proline, has been found to be an efficient ligand for the copper-catalyzed Goldberg-type N-arylation of amides with aryl halides under mild conditions . This process is used to synthesize a variety of N-arylamides .
Methods of Application or Experimental Procedures
The ligand “N-methylpyrrolidine-2-carboxamide” was synthesized according to a reported procedure . The copper-catalyzed N-arylation of amides was carried out using this ligand, a derivative of natural L-proline, as the ligand of a 5 mol % copper catalyst . The reaction was performed under mild conditions and required a short reaction time .
Results or Outcomes
A variety of N-arylamides were synthesized in good to high yields . This method provides a more efficient and less harsh way to carry out the copper-catalyzed Goldberg-type N-arylation of amides .
Drug Discovery
Specific Scientific Field
This application falls under the field of Drug Discovery .
Summary of the Application
The five-membered pyrrolidine ring, which “N-methylpyrrolidine-2-carboxamide” is a derivative of, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
Methods of Application or Experimental Procedures
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, are used in the synthesis of bioactive molecules with target selectivity . The synthesis strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .
Results or Outcomes
The use of the pyrrolidine ring has led to the development of new compounds with different biological profiles . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Safety And Hazards
Future Directions
While specific future directions for N-methylpyrrolidine-2-carboxamide are not mentioned in the literature, the use of pyrrolidine derivatives in drug discovery is a promising area of research . The stereogenicity of the pyrrolidine ring allows for the design of new compounds with different biological profiles .
properties
IUPAC Name |
N-methylpyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-7-6(9)5-3-2-4-8-5/h5,8H,2-4H2,1H3,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URHXQSTYLJNJMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methylpyrrolidine-2-carboxamide | |
CAS RN |
137693-34-6 | |
Record name | N-methylpyrrolidine-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.